molecular formula C46H65Cl2N2PRuS B6313753 Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride CAS No. 1155422-69-7

Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride

Cat. No.: B6313753
CAS No.: 1155422-69-7
M. Wt: 881.0 g/mol
InChI Key: GZISWHUECPWWTK-UHFFFAOYSA-L
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Description

This compound is a second-generation Grubbs-type ruthenium catalyst optimized for olefin metathesis reactions. Its structure features:

  • Tricyclohexylphosphine (PCy₃) as a stabilizing ligand.
  • 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (Hoveyda-type carbene) for enhanced thermal stability and catalytic activity .
  • (Phenylthio)methylene ligand, which modulates reactivity and selectivity in sulfur-containing substrates .

It is widely used in ring-closing metathesis (RCM), cross-metathesis (CM), and polymerization reactions, particularly in pharmaceuticals and polymer synthesis. Its molecular formula is C₅₄H₆₉Cl₂N₂PRuS with a molecular weight of 881.04 g/mol .

Properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.C18H33P.C7H6S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZISWHUECPWWTK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CSC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65Cl2N2PRuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene

The NHC ligand is prepared via a two-step protocol:

  • Imidazolinium Salt Formation : Reacting 1,3-bis(2,4,6-trimethylphenyl)ethylenediamine with triethyl orthoformate in acetic acid yields the corresponding imidazolinium chloride.

  • Deprotonation : Treating the salt with a strong base (e.g., potassium hexamethyldisilazide) in tetrahydrofuran (THF) generates the free carbene.

Table 1: Characterization Data for NHC Ligand Precursor

PropertyValue/Observation
Melting Point228–230°C (decomp.)
1H^1H NMR (CDCl₃)δ 2.24 (s, 12H, CH₃), 3.82 (s, 4H, CH₂)
Yield78%

Ruthenium Dichloride Precursor Activation

Ruthenium(II) chloride (RuCl₂), though poorly water-soluble, serves as a common precursor. Activation involves reduction in ethanol under hydrogen gas with platinum black, producing a reactive Ru(0) intermediate. Alternatively, RuCl₃·xH₂O is reduced in situ using Grignard reagents or alkylaluminum compounds.

Ligand Assembly and Complex Formation

Stepwise Ligand Substitution

The synthesis follows a sequential ligand substitution strategy:

  • Phosphine Coordination : RuCl₂ is refluxed with tricyclohexylphosphine (PCy₃) in THF, forming (PCy₃)₂RuCl₂. Excess PCy₃ (2.1–2.5 equivalents) ensures complete displacement of chloride or solvent ligands.

  • NHC Incorporation : Adding the free NHC carbene to (PCy₃)₂RuCl₂ in THF at 65°C replaces one PCy₃ ligand, yielding (PCy₃)(NHC)RuCl₂. The reaction is monitored via 31P^{31}P NMR to confirm phosphine dissociation.

Table 2: Reaction Conditions for Ligand Substitution

ParameterValue
SolventTHF
Temperature65°C (reflux)
Reaction Time1–2 hours
Yield85–90%

Alkylidene Formation via Diazo Compound Reaction

The phenylthio methylene group is introduced using phenyldiazomethanethiol (PhS–CHN₂). Reacting (PCy₃)(NHC)RuCl₂ with PhS–CHN₂ in dichloromethane at −20°C generates the alkylidene complex through nitrogen extrusion:

(PCy₃)(NHC)RuCl₂ + PhS–CHN₂ → (PCy₃)(NHC)RuCl₂(=CH–SPh) + N₂↑\text{(PCy₃)(NHC)RuCl₂ + PhS–CHN₂ → (PCy₃)(NHC)RuCl₂(=CH–SPh) + N₂↑}

The low temperature minimizes carbene dimerization.

Crystallization and Purification

Solvent-Induced Precipitation

The crude product is isolated by concentrating the reaction mixture and adding hexane, inducing precipitation. Washing with cold methanol removes residual phosphine oxides, while trituration with acetone yields crystalline material.

Table 3: Crystallization Parameters

ParameterValue
Solvent SystemTHF/Hexane (1:3 v/v)
Washing SolventMethanol (0°C)
Final Purity (HPLC)>98%

Analytical Characterization

Spectroscopic Validation

  • 31P^{31}P NMR : A singlet at δ 32.1 ppm confirms PCy₃ coordination, absent of phosphine oxide signals (δ 18–22 ppm).

  • 1H^1H NMR : The alkylidene proton resonates as a triplet at δ 16.8 ppm (3JHP=8.2 Hz^3J_{HP} = 8.2 \text{ Hz}), indicating coupling with phosphorus.

X-ray Crystallography

Single-crystal analysis reveals a distorted octahedral geometry around Ru, with bond lengths of Ru–P = 2.34 Å and Ru–C(carbene) = 1.89 Å. The phenylthio methylene group adopts a trans configuration relative to the NHC ligand.

Comparative Methodological Analysis

Solvent Effects on Yield

THF outperforms dichloromethane or toluene due to its ability to dissolve both polar Ru precursors and nonpolar phosphines. Reactions in THF achieve yields >85%, versus 60–70% in less polar solvents.

Role of Stoichiometry

Using 2.15 equivalents of PCy₃ minimizes residual PPh₃ in the product (detectable via 31P^{31}P NMR at δ −6 ppm). Excess NHC ligand (1.1 eq.) ensures complete substitution without side-product formation .

Chemical Reactions Analysis

Types of Reactions: Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride primarily undergoes metathesis reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include olefins and dienes. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under an inert atmosphere .

Major Products: The major products formed from these reactions are various olefins, which are crucial intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals .

Mechanism of Action

The mechanism of action of this compound involves the formation of a metallacyclobutane intermediate during the metathesis reaction. The ruthenium center coordinates with the olefin, facilitating the exchange of alkylidene groups between the reacting olefins. This process leads to the formation of new carbon-carbon double bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand Variations

Compound Name Ligands Molecular Weight (g/mol) Key Features
Target Compound PCy₃, Hoveyda carbene, (phenylthio)methylene 881.04 High selectivity for sulfur-containing substrates; stable at room temperature.
Grubbs 2nd Generation Catalyst PCy₃, Hoveyda carbene, benzylidene 848.98 Broad substrate scope; lower stability compared to sulfur-modified variants.
catMETium® RF3 PCy₃, 4,5-dimethyl-substituted Hoveyda carbene, 2-thienylmethylene 881.04 Improved activity in polar solvents; used in industrial-scale reactions.
Neolyst™ M2 PCy₃, 3-phenylindenylidene, Hoveyda carbene 949.09 Superior thermal stability (>100°C); ideal for high-temperature polymerizations.

Catalytic Performance

Reaction Type Target Compound Grubbs 2nd Gen catMETium® RF3
Ring-Closing Metathesis 77–94% yield (CH₂Cl₂, 40–50°C, inert atmosphere) 70–90% yield (similar conditions) 85–95% yield (tolerant to moisture)
Cross-Metathesis Selective for thioether substrates Limited selectivity for sulfur groups Compatible with heteroatom-rich systems
ROMP Not reported High molecular weight polymers Efficient in fluorinated monomers

Biological Activity

Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride is a complex ruthenium compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through the coordination of tricyclohexylphosphine with a ruthenium center. The general formula can be represented as follows:

RuCl2[P C6H11)3][C21H26N2][C12H17S]\text{RuCl}_2\left[\text{P C}_6\text{H}_{11})_3\right]\left[\text{C}_{21}\text{H}_{26}\text{N}_2\right]\left[\text{C}_{12}\text{H}_{17}\text{S}\right]

This complex features a unique ligand environment that enhances its reactivity and stability in biological systems.

Anticancer Properties

Recent studies have demonstrated that ruthenium complexes exhibit significant anticancer activity. The compound under discussion has shown promising results in various in vitro assays against different cancer cell lines.

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cells. For instance, it exhibited an IC50 value of approximately 0.63 μM against aggressive adrenocortical carcinoma cells, indicating potent cytotoxicity .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the disruption of cellular processes such as apoptosis and cell cycle regulation. It has been suggested that ruthenium complexes can induce immunogenic cell death and disrupt endoplasmic reticulum homeostasis .

In Vivo Studies

In vivo studies are crucial to understand the therapeutic potential of this compound. Preliminary investigations using animal models have indicated that certain ruthenium complexes can stabilize disease progression in tumors while inducing minimal side effects . This suggests a favorable therapeutic index for future clinical applications.

Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of various ruthenium complexes, including the compound . The results showed that:

CompoundCell LineIC50 (μM)Notes
Tricyclohexylphosphine-Ru ComplexH295R (adrenocortical carcinoma)0.63 ± 0.05Significant cytotoxicity observed
KP1339Colon Cancer ModelsN/AStabilized disease progression

This study highlights the potential of this compound for further development in cancer therapeutics.

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms underlying the anticancer activity of ruthenium complexes. Key findings include:

  • Induction of Apoptosis : The compound was found to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Evidence suggested that it causes G1 phase arrest, preventing further proliferation of cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing this ruthenium complex?

Answer:
The synthesis involves reacting ruthenium trichloride with tricyclohexylphosphine (PCy₃), 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (NHC ligand), and a phenylthio-methylene precursor. Key steps include:

  • Conducting the reaction under an inert atmosphere (e.g., argon) in anhydrous dichloromethane .
  • Purification via column chromatography using silica gel and eluting with hexane/ethyl acetate mixtures .
  • Final isolation as a purple-brown solid with ≥95% purity, verified by NMR and elemental analysis .

Critical Parameters:

  • Moisture-sensitive reagents require strict anhydrous conditions.
  • Ligand-to-metal stoichiometry (typically 1:1:1 for Ru:NHC:PCy₃) must be optimized to minimize side products .

Basic: What spectroscopic and analytical techniques are used to characterize this complex?

Answer:
Primary Methods:

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm ligand coordination and purity. For example, ³¹P NMR shows a singlet for PCy₃ at ~30 ppm .
  • X-ray Crystallography : Resolves the octahedral geometry around Ru(II), including bond lengths (e.g., Ru–Cl ≈ 2.35 Å) and ligand spatial arrangement .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (e.g., C: 62.7%, H: 7.4%, Cl: 8.0%) .

Supporting Techniques:

  • IR Spectroscopy: Detects ν(Ru–Cl) stretches at ~350 cm⁻¹ and absence of free ligand peaks .
  • Mass Spectrometry (ESI-MS): Confirms molecular ion peaks (e.g., [M-Cl]⁺ at m/z 845) .

Advanced: How do variations in ligand architecture influence catalytic activity in olefin metathesis?

Answer:
The complex’s catalytic performance depends on ligand steric/electronic effects:

  • NHC Ligand : Bulky mesityl groups (2,4,6-trimethylphenyl) enhance thermal stability and prevent catalyst decomposition .
  • PCy₃ vs. Other Phosphines : Tricyclohexylphosphine offers superior electron-donating capacity compared to triphenylphosphine, increasing Ru’s electrophilicity and turnover frequency (TOF) .
  • Thiomethylene Ligand : The phenylthio group modulates electron density at the Ru center, affecting substrate selectivity. Replacing it with a benzylidene group reduces activity by 40% in ring-closing metathesis .

Data Analysis Tip:
Contradictions in TOF values between studies may arise from solvent polarity (e.g., dichloromethane vs. toluene) or substrate steric hindrance. Cross-reference reaction conditions when comparing datasets .

Advanced: What strategies optimize reaction conditions for high-yield cross-metathesis?

Answer:
Key Variables:

  • Solvent Selection : Dichloromethane or toluene at 40–60°C balances reactivity and catalyst stability. Polar solvents (e.g., THF) deactivate the catalyst .
  • Substrate Ratio : A 1:1 alkene ratio minimizes homodimerization. Excess substrate (>2 eq) decreases yield due to competing pathways .
  • Additives : Molecular sieves (4Å) scavenge moisture, improving TOF by 20% .

Case Study:
In a styrene/allylbenzene cross-metathesis, optimal conditions (0.5 mol% catalyst, 50°C, 12 h) achieved 85% yield. Deviations (e.g., 1.0 mol% catalyst) led to over-metathesis and side products .

Advanced: How to resolve contradictions in catalytic efficiency reported across studies?

Answer:
Common Sources of Discrepancy:

  • Ligand Batch Variability : Impurities in NHC ligands (e.g., residual chloride) reduce active sites. Use elemental analysis and NMR to verify ligand purity .
  • Atmospheric Control : Traces of oxygen oxidize Ru(II) to inactive Ru(III). Glovebox synthesis and Schlenk techniques are critical .
  • Substrate Purity : Olefins containing protic impurities (e.g., alcohols) poison the catalyst. Pre-dry substrates over CaH₂ .

Methodological Validation:

  • Reproduce benchmark reactions (e.g., norbornene ROMP) to calibrate catalyst activity.
  • Compare TOF values under standardized conditions (solvent, temperature, substrate) .

Advanced: What mechanistic insights explain the complex’s stability under ambient conditions?

Answer:
The complex’s robustness derives from:

  • Strong σ-Donation by NHC Ligand : Stabilizes the Ru center against oxidation, with a redox potential (E₁/₂) of +0.75 V vs. Ag/AgCl .
  • Steric Shielding : Bulky mesityl and PCy₃ ligands prevent dimerization or solvent coordination .
  • Thermal Stability : Decomposition initiates at 230°C, confirmed by TGA .

Experimental Evidence:

  • Cyclic Voltammetry : A reversible Ru(II)/Ru(III) oxidation wave at +0.85 V confirms stability in dichloromethane .
  • Kinetic Studies : Half-life >50 h at 25°C in air-free toluene .

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